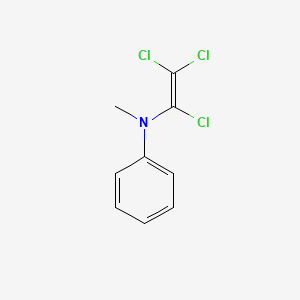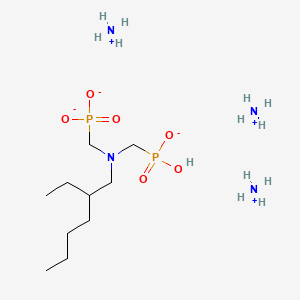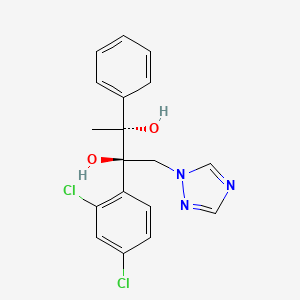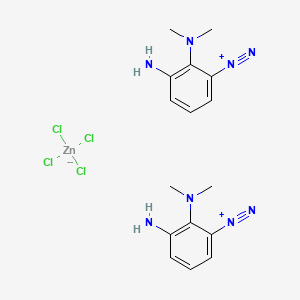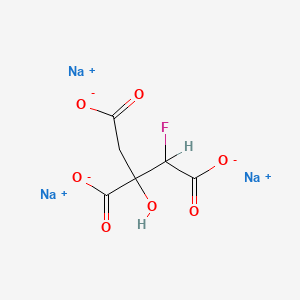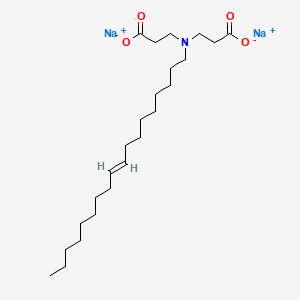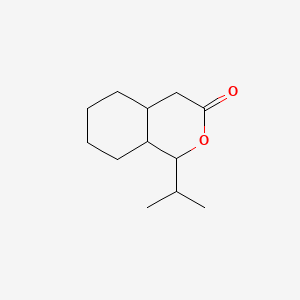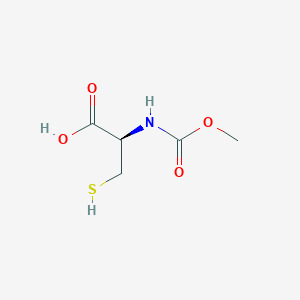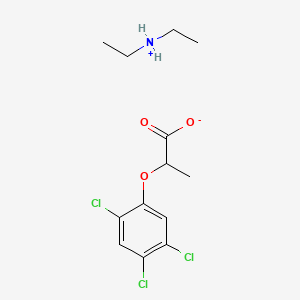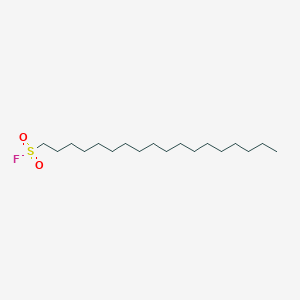
Ammonium hydrogen 7-aminonaphthalene-1,3-disulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium hydrogen 7-aminonaphthalene-1,3-disulphonate is a chemical compound with the molecular formula C10H12N2O6S2 and a molecular weight of 320.34 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.
Méthodes De Préparation
The synthesis of ammonium hydrogen 7-aminonaphthalene-1,3-disulphonate typically involves the reaction of 7-aminonaphthalene-1,3-disulphonic acid with ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Ammonium hydrogen 7-aminonaphthalene-1,3-disulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like water or ethanol, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction and conditions used .
Applications De Recherche Scientifique
Ammonium hydrogen 7-aminonaphthalene-1,3-disulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological assays and experiments due to its interaction with biological molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ammonium hydrogen 7-aminonaphthalene-1,3-disulphonate involves its interaction with specific molecular targets and pathways. It can bind to proteins, enzymes, or other biomolecules, altering their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Ammonium hydrogen 7-aminonaphthalene-1,3-disulphonate can be compared with similar compounds such as:
Ammonium potassium 7-aminonaphthalene-1,3-disulphonate: This compound has similar chemical properties but differs in its cation composition.
Potassium hydrogen 7-aminonaphthalene-1,3-disulphonate: Another similar compound with potassium as the cation instead of ammonium.
The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for certain applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
94166-68-4 |
|---|---|
Formule moléculaire |
C10H12N2O6S2 |
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
azanium;6-amino-4-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H9NO6S2.H3N/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);1H3 |
Clé InChI |
VLNLFXIUBGYWJL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])S(=O)(=O)O)N.[NH4+] |
Numéros CAS associés |
86-65-7 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




